2-Amino-4-(butylsulfonyl)butanoic acid
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Overview
Description
2-Amino-4-(butylsulfonyl)butanoic acid is an organic compound with the molecular formula C₈H₁₇NO₄S It is a derivative of butanoic acid, featuring an amino group at the second position and a butylsulfonyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(butylsulfonyl)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with butanoic acid as the starting material.
Introduction of Amino Group: The amino group is introduced at the second position through a series of reactions, such as reductive amination.
Sulfonylation: The butylsulfonyl group is introduced at the fourth position using sulfonylation reactions, where butylsulfonyl chloride is reacted with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including:
Batch Processing: This method involves the stepwise addition of reagents and intermediates in a controlled environment.
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(butylsulfonyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
Sulfoxides and Sulfones: Products of oxidation reactions.
Sulfides: Products of reduction reactions.
Functionalized Derivatives: Products of substitution reactions.
Scientific Research Applications
2-Amino-4-(butylsulfonyl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-(butylsulfonyl)butanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may participate in metabolic pathways, affecting the synthesis and degradation of other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(methylsulfonyl)butanoic acid: Similar structure but with a methylsulfonyl group instead of a butylsulfonyl group.
2-Amino-4-(ethylsulfonyl)butanoic acid: Similar structure but with an ethylsulfonyl group instead of a butylsulfonyl group.
Uniqueness
2-Amino-4-(butylsulfonyl)butanoic acid is unique due to its specific butylsulfonyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-amino-4-butylsulfonylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4S/c1-2-3-5-14(12,13)6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZDNNMUUYMNKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)CCC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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